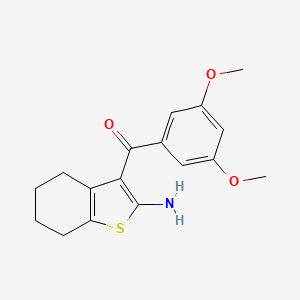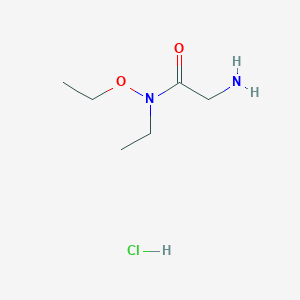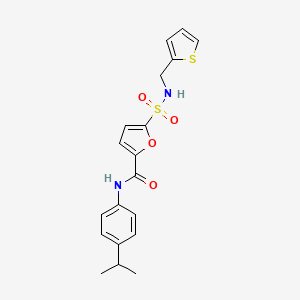![molecular formula C12H9N3O B2498494 7-Fenilpirrolo[2,1-f][1,2,4]triazin-2-ol CAS No. 1318629-63-8](/img/structure/B2498494.png)
7-Fenilpirrolo[2,1-f][1,2,4]triazin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is a heterocyclic compound with the molecular formula C12H9N3O. It is characterized by a pyrrolo[2,1-F][1,2,4]triazine core structure substituted with a phenyl group at the 7-position and a hydroxyl group at the 2-position.
Aplicaciones Científicas De Investigación
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
Target of Action
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is a unique bicyclic heterocycle that possesses numerous activities against diverse therapeutic targets . It has been found to be active against a wide range of biological targets, including Eg5 inhibitors , VEGFR-2 inhibitors , anticancer agents as dual inhibitors of c-Met/VEGFR-2 , EGFR inhibitor slowing cellular proliferation of the human colon tumor cell line , anaplastic lymphoma kinase (ALK) inhibitor , IGF-1R and IR kinase inhibitor , pan-Aurora kinase inhibitor , EGFR and HER2 protein tyrosine dual inhibitor , and hedgehog (Hh) signaling pathway inhibitor .
Mode of Action
For example, as an EGFR inhibitor, it can slow cellular proliferation of the human colon tumor cell line .
Biochemical Pathways
The compound affects various biochemical pathways depending on the target it interacts with. For instance, as an inhibitor of the hedgehog (Hh) signaling pathway, it can potentially disrupt the pathway, leading to downstream effects .
Pharmacokinetics
It is known that c-nucleosides, which include this compound, have shown enhanced metabolism and pharmacokinetic properties compared to the n-nucleosides mainly due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The molecular and cellular effects of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL’s action depend on the specific target and the biological context. For example, as an anticancer agent, it can inhibit the growth of cancer cells by interacting with specific targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole derivatives with hydrazine derivatives under controlled conditions. For instance, the synthesis can begin with the N-amination of methyl pyrrole-2-carboxylate using an aminating agent like NH2Cl, followed by cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of 7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-F][1,2,4]triazine: The parent compound without the phenyl and hydroxyl substitutions.
7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine: A derivative with a bromine and methylsulfanyl group.
Uniqueness
7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions, while the hydroxyl group contributes to hydrogen bonding capabilities .
Propiedades
IUPAC Name |
7-phenyl-1H-pyrrolo[2,1-f][1,2,4]triazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-13-8-10-6-7-11(15(10)14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBNBMUFXLIODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2NC(=O)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2498411.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![Methyl 4-[(7-phenyl-1,4-thiazepan-4-yl)sulfonyl]benzoate](/img/structure/B2498416.png)
sulfamoyl}dimethylamine](/img/structure/B2498418.png)
![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)

![1-{4-[(3,5-Dichloro-4-pyridyl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2498421.png)
![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2498424.png)

![2-(oxan-4-yloxy)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498427.png)
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2498428.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2498429.png)
![N-(1,1-Dioxo-9-oxa-1lambda6-thiaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2498432.png)

